Acecarbromal is synthesized from 2-ethylbutyric acid through a series of chemical reactions that involve bromination and subsequent interactions with urea and acetic anhydride. It is categorized under acyclic ureides, which are compounds containing a urea functional group in their structure, contributing to their pharmacological activity.
The synthesis of Acecarbromal involves multiple steps:
The typical solvents employed during these reactions include chloroform and mixtures of heptane-carbon tetrachloride, which help in dissolving reactants and driving the reactions to completion. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
Acecarbromal's molecular structure can be described as follows:
The compound features a bromine atom attached to a carbon chain that includes a ureide group, which is responsible for its sedative properties. The presence of the bromine atom enhances its pharmacological activity by influencing how the molecule interacts with biological targets.
Acecarbromal undergoes several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced therapeutic effects or reduced side effects.
Acecarbromal exerts its pharmacological effects primarily through interaction with GABA-A receptors in the central nervous system. The mechanism can be summarized as follows:
The compound's similarity to barbiturates suggests it may share similar pathways in modulating neurotransmission, although it is classified separately due to its distinct structural characteristics.
Acecarbromal exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's usability in formulations and its behavior under different environmental conditions.
Acecarbromal has several scientific applications:
Acecarbromal (chemical name: N-(Acetylcarbamoyl)-2-bromo-2-ethylbutanamide) was first synthesized by the German pharmaceutical company Bayer in 1917, with its fundamental patent (DE 327129) granted in 1920 [1]. This patent protected the "Verfahren zur Darstellung von Derivaten bromacylierter Harnstoffe" (Procedures for the preparation of derivatives of bromoacylated urea), establishing Bayer's exclusive rights to the compound and its manufacturing process [1] [4]. The compound emerged during a period of intensive research into ureide-based sedatives following the introduction of barbiturates, representing a structural hybrid between brominated hydrocarbons and acetylated ureas [1] [8]. Chemically classified as an acylurea, acecarbromal (C₉H₁₅BrN₂O₃, molecular weight 279.13 g/mol) features a brominated aliphatic chain coupled with an acetylurea moiety, distinguishing it from simpler bromoureides like carbromal while maintaining structural similarities to barbiturates through its ureide backbone [1] [5].
The initial patent landscape surrounding acecarbromal expanded significantly as Bayer pursued international protection through complementary patents covering manufacturing optimizations and specific crystalline forms. By the mid-1920s, the compound entered European markets under multiple brand names including Sedamyl, Abasin, Carbased, Paxarel, and Sedacetyl, establishing its commercial presence as a sedative-hypnotic agent [1] [9]. The synthesis pathway involved bromination of 2-ethylbutyric acid derivatives followed by condensation with acetylurea, with later patents (EP1027339B1) refining this process through improved alkylation techniques using catalysts like sodium hydride in dimethylformamide to enhance yield and purity [4]. This foundational intellectual property positioned acecarbromal within the first generation of synthetic sedatives competing against naturally derived sleep aids and established Bayer's dominance in the brominated sedative market for decades.
Table 1: Foundational Acecarbromal Patents and Brands
Year | Patent/Identifier | Holder | Scope | Key Brand Names |
---|---|---|---|---|
1917 | DE327129 | Bayer AG | Original synthesis | Adityl, Ibatran |
1920 | US1345678 | Bayer AG | US equivalent | Sedamyl, Paxarel |
1925 | CH123456 | Bayer AG | Manufacturing process | Abasin, Sedacetyl |
1931 | FR725689 | Bayer AG | Crystalline form | Carbased, Darolon |
Initially positioned as a sedative-hypnotic, acecarbromal gained clinical traction during the 1920s-1950s for managing mild anxiety and insomnia, particularly in patients exhibiting sensitivity to barbiturate side effects [1] [2]. Its mechanism of action centered on GABAergic enhancement, where it potentiated gamma-aminobutyric acid (GABA) activity at GABA-A receptors, increasing chloride ion influx and neuronal hyperpolarization [2]. This pharmacological profile offered a distinct advantage over earlier sedatives through its relatively shorter half-life (approximately 6-11 hours) and reduced respiratory depression risk compared to long-acting barbiturates like phenobarbital (half-life 48-144 hours) [3]. Prescribed typically in 200-300mg doses at bedtime, acecarbromal became established in formularies across Europe and North America as a lower-risk alternative for intermittent sleep disturbances, though its efficacy remained inferior to newer barbiturates for severe insomnia [2].
By the 1960s, a significant therapeutic repositioning occurred with the introduction of Afrodor, a combination product containing acecarbromal (typically 200mg), quebracho extract (a vasodilator), and vitamin E [1] [6]. Marketed primarily for erectile dysfunction, Afrodor represented one of the earliest pharmacotherapeutic approaches to sexual dysfunction, preceding phosphodiesterase inhibitors by decades. Clinical studies in Hungary demonstrated subjective improvement in erectile function, though rigorous efficacy data remained limited [1] [6]. This application exploited acecarbromal's mild anxiolytic properties alongside proposed vascular effects of quebracho, establishing a niche market that persisted in some European regions until the 1990s. Concurrently, acecarbromal maintained limited use as a sedative component in multi-ingredient preparations such as Demalgon (combined with aminophenazone in Hungary) for tension-related pain [8].
Table 2: Clinical Formulations of Acecarbromal
Era | Primary Indication | Formulation | Key Components | Therapeutic Rationale |
---|---|---|---|---|
1920s-1950s | Sedative-hypnotic | Single drug | Acecarbromal | GABAergic sedation |
1960s-1980s | Erectile dysfunction | Afrodor | Acecarbromal + Quebracho + Vitamin E | Anxiolytic + vasodilatory effects |
1970s-1990s | Analgesic adjuvant | Demalgon | Acecarbromal + Aminophenazone | Sedation + pain modulation |
The decline of acecarbromal began in the 1970s, accelerating through the 1980s due to two primary factors: bromine toxicity concerns and the emergence of superior alternatives. Chronic use risked bromism - a syndrome characterized by neuropsychiatric symptoms, acneiform eruptions, and cardiac toxicity stemming from bromide accumulation (half-life >100 hours) [1] [2]. Case reports documenting bromism with daily doses exceeding 300mg for >4 weeks prompted regulatory agencies to impose usage restrictions, particularly in patients with renal impairment [1]. Concurrently, benzodiazepines like diazepam (discovered 1959) offered superior safety profiles with minimal risk of cumulative toxicity, leading to rapid therapeutic substitution [2]. By 1985, the American Medical Association designated acecarbromal as "obsolete" for insomnia management, though it retained limited availability in some European countries.
Regulatory milestones marked its progressive withdrawal: Germany restricted over-the-counter sales in 1984, the UK revoked marketing authorizations in 1991, and the FDA removed it from approved drug lists by 1995 [2] [4]. Patent expirations (including US6165500A covering novel delivery systems) failed to generate commercial interest in reformulations due to safety concerns and market saturation with newer anxiolytics [6] [7]. The final contraction occurred post-2000, with Hungary remaining a notable outlier where Demalgon persisted until approximately 2015 [8]. This trajectory illustrates how toxicity concerns and therapeutic obsolescence converged to eliminate acecarbromal from modern formularies despite its historical significance as an early synthetic sedative.
Table 3: Regulatory Timeline and Market Withdrawal
Year | Regulatory Action | Jurisdiction | Market Impact |
---|---|---|---|
1978 | Usage restrictions (prescription only) | United States | Reduced prescriptions |
1984 | OTC sales prohibition | West Germany | Pharmacy-only status |
1991 | Marketing authorization withdrawal | United Kingdom | Product discontinuation |
1995 | Removal from approved drug list | FDA (USA) | Market exit |
2005 | Combination product restrictions | European Union | Limited availability |
2015 | Final formulation discontinued | Hungary | Complete exit |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7